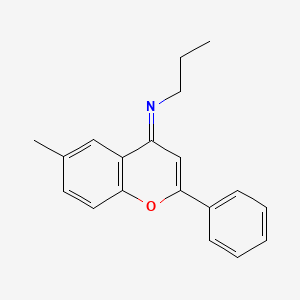![molecular formula C21H15NO2S B10817161 (E)-3-(Benzo[d]thiazol-2-yl)-4-(naphthalen-2-yl)but-3-enoic acid](/img/structure/B10817161.png)
(E)-3-(Benzo[d]thiazol-2-yl)-4-(naphthalen-2-yl)but-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(Benzo[d]thiazol-2-yl)-4-(naphthalen-2-yl)but-3-enoic acid is an organic compound that features a benzo[d]thiazole ring and a naphthalene moiety connected by a butenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Benzo[d]thiazol-2-yl)-4-(naphthalen-2-yl)but-3-enoic acid typically involves the following steps:
Formation of Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with Naphthalene: The naphthalene moiety is introduced through a coupling reaction, often using a Suzuki or Heck coupling method.
Formation of Butenoic Acid Chain: The final step involves the formation of the butenoic acid chain, which can be achieved through a Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Benzo[d]thiazol-2-yl)-4-(naphthalen-2-yl)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
(E)-3-(Benzo[d]thiazol-2-yl)-4-(naphthalen-2-yl)but-3-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-3-(Benzo[d]thiazol-2-yl)-4-(naphthalen-2-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(Benzo[d]thiazol-2-yl)-4-phenylbut-3-enoic acid
- (E)-3-(Benzo[d]thiazol-2-yl)-4-(2-thienyl)but-3-enoic acid
Uniqueness
(E)-3-(Benzo[d]thiazol-2-yl)-4-(naphthalen-2-yl)but-3-enoic acid is unique due to the presence of both benzo[d]thiazole and naphthalene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H15NO2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzothiazol-2-yl)-4-naphthalen-2-ylbut-3-enoic acid |
InChI |
InChI=1S/C21H15NO2S/c23-20(24)13-17(21-22-18-7-3-4-8-19(18)25-21)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-12H,13H2,(H,23,24)/b17-12+ |
InChI Key |
XLJNEWAQDYGAJP-SFQUDFHCSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C(\CC(=O)O)/C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C(CC(=O)O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


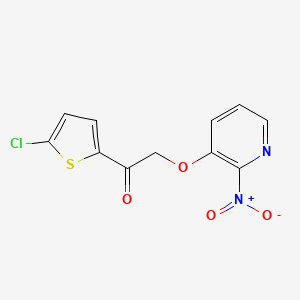
![6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione](/img/structure/B10817082.png)
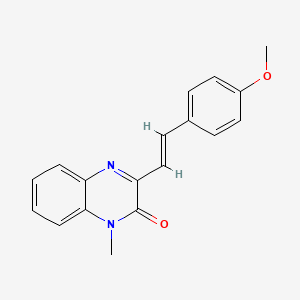
![1-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-morpholin-4-ylethanone](/img/structure/B10817107.png)

![2-amino-N-[(Z)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817112.png)
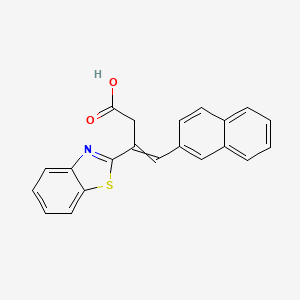
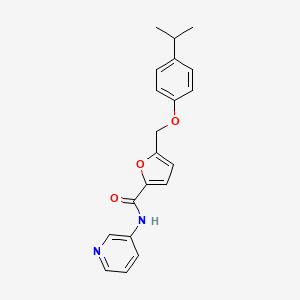
![(3,5-Dichloro-2-hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B10817121.png)
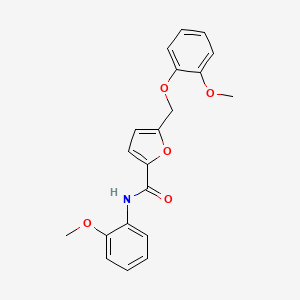
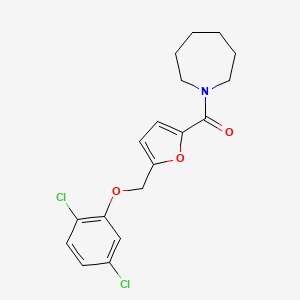
![6-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10817139.png)
![N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B10817144.png)
